molecular formula C13H16ClN3O3 B2529289 1-[4-(2-Chloropyridine-4-carbonyl)piperazin-1-yl]-2-methoxyethan-1-one CAS No. 1178805-78-1

1-[4-(2-Chloropyridine-4-carbonyl)piperazin-1-yl]-2-methoxyethan-1-one

カタログ番号 B2529289
CAS番号: 1178805-78-1
分子量: 297.74
InChIキー: SISTYRYVGGEJIG-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-[4-(2-Chloropyridine-4-carbonyl)piperazin-1-yl]-2-methoxyethan-1-one, also known as TAK-659, is a small molecule inhibitor that has gained significant attention in the scientific research community for its potential therapeutic application in the treatment of various cancers and autoimmune diseases.

作用機序

1-[4-(2-Chloropyridine-4-carbonyl)piperazin-1-yl]-2-methoxyethan-1-one exerts its therapeutic effects through the selective inhibition of BTK. By blocking B-cell receptor signaling, this compound can induce apoptosis (programmed cell death) in B-cells, thereby reducing their proliferation and survival. This mechanism of action has been shown to be effective in preclinical studies of various cancers and autoimmune diseases.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects in preclinical studies. For example, this compound has been shown to inhibit the activation of BTK and downstream signaling pathways, reduce the proliferation of B-cells, induce apoptosis in B-cells, and reduce the production of pro-inflammatory cytokines. These effects have been observed in various cancer and autoimmune disease models.

実験室実験の利点と制限

One of the major advantages of 1-[4-(2-Chloropyridine-4-carbonyl)piperazin-1-yl]-2-methoxyethan-1-one for lab experiments is its high selectivity for BTK. This selectivity allows for more precise targeting of B-cell receptor signaling, which can reduce the risk of off-target effects. Additionally, this compound has shown good pharmacokinetic properties, including high oral bioavailability and good tissue distribution. However, one of the limitations of this compound is its relatively short half-life, which may require frequent dosing in clinical settings.

将来の方向性

There are a number of future directions for the study of 1-[4-(2-Chloropyridine-4-carbonyl)piperazin-1-yl]-2-methoxyethan-1-one. One potential direction is the development of combination therapies that include this compound and other targeted therapies. Additionally, further studies are needed to determine the optimal dosing and treatment regimens for this compound in clinical settings. Finally, the therapeutic potential of this compound in other diseases beyond cancer and autoimmune disorders should be explored.

合成法

The synthesis of 1-[4-(2-Chloropyridine-4-carbonyl)piperazin-1-yl]-2-methoxyethan-1-one involves a multi-step process that starts with the reaction of 2-chloropyridine-4-carboxylic acid with thionyl chloride to form 2-chloropyridine-4-carbonyl chloride. The resulting compound is then reacted with piperazine to form 4-(2-chloropyridine-4-carbonyl)piperazine. The final step involves the reaction of 4-(2-chloropyridine-4-carbonyl)piperazine with 2-methoxyethyl isocyanate to form this compound.

科学的研究の応用

1-[4-(2-Chloropyridine-4-carbonyl)piperazin-1-yl]-2-methoxyethan-1-one has been extensively studied for its potential therapeutic application in the treatment of various cancers and autoimmune diseases. In particular, this compound has shown promising results in preclinical studies as a selective inhibitor of Bruton's tyrosine kinase (BTK), which is a key component of B-cell receptor signaling. This signaling pathway is known to play a critical role in the survival and proliferation of B-cells, which are involved in the pathogenesis of various cancers and autoimmune diseases.

特性

IUPAC Name

1-[4-(2-chloropyridine-4-carbonyl)piperazin-1-yl]-2-methoxyethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16ClN3O3/c1-20-9-12(18)16-4-6-17(7-5-16)13(19)10-2-3-15-11(14)8-10/h2-3,8H,4-7,9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SISTYRYVGGEJIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC(=O)N1CCN(CC1)C(=O)C2=CC(=NC=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。